5-[(1E)-2-(2-CHLORO-6-FLUOROPHENYL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE
Overview
Description
5-[(1E)-2-(2-CHLORO-6-FLUOROPHENYL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE is a synthetic organic compound characterized by its unique structural features, including a chloro-fluoro substituted phenyl group, a vinyl linkage, and a nitroisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-2-(2-CHLORO-6-FLUOROPHENYL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(1E)-2-(2-CHLORO-6-FLUOROPHENYL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The vinyl group can participate in hydrogenation reactions to form the corresponding alkane.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic aromatic substitution can be facilitated by reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of the corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the fully saturated alkane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(1E)-2-(2-CHLORO-6-FLUOROPHENYL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(1E)-2-(2-CHLORO-6-FLUOROPHENYL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE involves its interaction with specific molecular targets. The nitroisoxazole moiety can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
5-[(1E)-2-(2-CHLORO-6-FLUOROPHENYL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE: shares structural similarities with other nitroisoxazole derivatives and halogenated phenyl compounds.
2-(2-chloro-6-fluorophenyl)ethylamine: Another compound with a chloro-fluoro substituted phenyl group, used in various synthetic applications.
Uniqueness
The unique combination of a chloro-fluoro substituted phenyl group, a vinyl linkage, and a nitroisoxazole moiety distinguishes this compound from other compounds
Properties
IUPAC Name |
5-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O3/c1-7-12(16(17)18)11(19-15-7)6-5-8-9(13)3-2-4-10(8)14/h2-6H,1H3/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJALFYXTKNCQR-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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